tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate is a synthetic organic compound with significant applications in chemical research and development. It is classified as a phosphoramide derivative, notable for its unique structure and reactivity. The compound's IUPAC name is tert-butyl N-{[bis(4-methoxyphenyl)phosphoroso]oxy}carbamate, and it has the CAS Number 619333-95-8. The molecular formula is , with a molecular weight of 393.38 g/mol.
The synthesis of tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate typically involves multi-step reactions that utilize various reagents and solvents. One common method involves the reaction of tert-butyl carbamate with bis(4-methoxyphenyl)phosphinic acid under controlled conditions to ensure optimal yield and purity.
Key steps in the synthesis include:
The yield of the final product can reach up to 97%, depending on the precise conditions used during synthesis .
The molecular structure of tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate can be represented as follows:
COC1=CC=C(C=C1)P(=O)(ONC(=O)OC(C)(C)C)C1=CC=C(OC)C=C1
This structure indicates potential for various chemical interactions due to the presence of both phosphorous and nitrogen functional groups.
tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate participates in several chemical reactions typical of phosphoramide compounds. These include:
The reactivity profile suggests its usefulness in synthesizing more complex organic molecules or in catalyzing specific reactions in organic synthesis.
The mechanism of action for tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate primarily revolves around its reactivity as a phosphoramide. When it interacts with nucleophiles, the phosphorus atom facilitates the transfer of functional groups through a series of steps:
This mechanism underpins its utility in synthetic organic chemistry.
The compound has been characterized by high purity levels (≥95%) as determined by high-performance liquid chromatography methods .
tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate has several scientific uses:
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 85252-29-5